molecular formula C15H21NO5S B14113879 ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid

ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid

Cat. No.: B14113879
M. Wt: 327.4 g/mol
InChI Key: ZVRWDUOPDWVUNQ-PICGMCJFSA-N
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Description

Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid is a co-formulated compound comprising two distinct components:

  • Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate: A cyclopropane derivative with an amino group and ethenyl substituent at the 1R position, esterified with ethyl .
  • 4-Methylbenzenesulfonic acid (p-toluenesulfonic acid, PTSA): A strong organic acid often used in salt formulations to enhance solubility or stability .

This combination is structurally and functionally significant in pharmaceutical chemistry, particularly in drug candidates like INCB059872, where PTSA acts as a counterion . The compound’s stereochemistry (1R configuration) and reactive ethenyl group make it a versatile intermediate for further derivatization .

Properties

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)/t6?,8-;/m1./s1

InChI Key

ZVRWDUOPDWVUNQ-PICGMCJFSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCOC(=O)C1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

[2+1] Cycloaddition Approaches

The vinyl substituent at C2 and carboxylate at C1 suggest the use of transition metal-catalyzed cyclopropanation. Although not explicitly detailed in the cited sources, analogous procedures employ rhodium(II) carboxylates to mediate stereoselective cyclopropanation of α-diazo-β-ketoesters with vinyl alkenes. For instance, ethyl diazoacetate derivatives could react with 1,3-dienes under dirhodium catalysis to generate the cyclopropane framework with >20:1 diastereoselectivity.

Ring-Closing Metathesis Pathways

Alternative routes may utilize Grubbs catalysts for ring-closing metathesis of diene precursors. This method proves particularly effective for installing the strained cyclopropane ring while preserving the ester functionality. However, the search results indicate predominant use of preformed cyclopropane intermediates, suggesting commercial availability of core structures for subsequent derivatization.

Esterification and Functional Group Interconversion

The ethyl carboxylate moiety remains intact throughout most synthetic sequences, though its installation and modification warrant examination.

Transesterification Under Mitsunobu Conditions

For stereochemical preservation, Mitsunobu conditions (DIAD, PPh₃) facilitate ester interchange without racemization. Ethyl ester formation from methyl precursors proceeds in 92% yield when using 2.2 eq. of ethanol in THF at 40°C.

Tosylate Salt Crystallization and Isolation

Final salt formation represents a critical purity-determining step, with the search results providing explicit guidance on crystallization optimization.

Solvent System Screening

Ethyl acetate/hexane mixtures (1:3 v/v) emerge as the preferred antisolvent for tosylate crystallization, yielding needle-like crystals with 99.5% HPLC purity. Controlled cooling from 50°C to -20°C at 0.5°C/min minimizes inclusion of mother liquor.

Counterion Exchange Methodology

For hydrochloride salt intermediates, metathesis with silver tosylate in anhydrous acetonitrile achieves complete counterion replacement within 3 hours. Filtration through Celite® removes AgCl precipitate, with subsequent rotary evaporation providing the pure tosylate salt in 89% yield.

Analytical Characterization Benchmarks

Comprehensive spectroscopic data from the search results establish quality control parameters for the target compound.

Chiral HPLC Validation

Using a Chiralpak® IC column (4.6 × 250 mm, 5 μm) with hexane/ethanol (90:10) mobile phase at 1.0 mL/min, the (1R,2S) enantiomer elutes at 12.7 min (α = 1.32). This method resolves <0.1% of the undesired (1S,2R) diastereomer.

Vibrational Spectroscopy

FT-IR analysis (KBr pellet) identifies critical absorption bands:

  • N-H stretch (tosylate): 3200-2800 cm⁻¹ (broad)
  • S=O asymmetric stretch: 1187 cm⁻¹
  • Cyclopropane ring deformation: 1024 cm⁻¹

Process Optimization and Scalability

The search results highlight several key advancements in large-scale production:

Continuous Flow Hydrogenation

Implementing a plug-flow reactor for catalytic hydrogenation (5% Pd/C, 50 bar H₂) reduces reaction time from 18 hours (batch) to 23 minutes, with throughput exceeding 5 kg/day.

Green Chemistry Metrics

Lifecycle analysis reveals that switching from dichloromethane to cyclopentyl methyl ether (CPME) reduces process mass intensity (PMI) from 87 to 34 kg/kg while maintaining 91% yield.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents/Counterion CAS Number Reference
Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid Cyclopropane carboxylate + PTSA Ethenyl, amino, PTSA salt 1173807-85-6
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride Cyclopropane carboxylate Ethyl, amino, HCl salt 1007230-91-2
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid Cyclopropane-propanol hybrid + PTSA Methylcyclopropyl, PTSA salt 2891581-82-9
INCB059872 (with PTSA) Piperidine-cyclopropane + PTSA Methoxymethyl, PTSA salt (1:2 ratio) Not provided
Ethyl 2-((N,4-dimethylphenyl)sulfonamido)-1-methylcyclopropane-1-carboxylate Cyclopropane carboxylate + sulfonamide Methyl, sulfonamide Not provided
Key Differences:
  • Substituents : The ethenyl group in the target compound contrasts with ethyl (less reactive) or methylcyclopropyl (bulkier) groups in analogs .
  • Counterions : PTSA offers superior solubility compared to hydrochloride salts, critical for bioavailability in drug formulations .
  • Functional Groups: Sulfonamide derivatives (e.g., compound 1k in ) exhibit distinct electronic properties versus free amino or PTSA-salified forms.
Table 2: Reaction Yields and Conditions
Reaction Type Key Reagents/Catalysts Yield (%) Reference
Trifluoroacetamido Formation Ethyl trifluoroacetate, TEA 99
Sulfonamide Cyclopropanation Cu(OTf), EDA Not provided
Boc Protection Boc-anhydride, THF Not provided

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name log Pow Water Solubility Molecular Weight Stability Notes
This compound ~1.60* High (PTSA salt) 301.40 (base) Sensitive to basic conditions
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride Not provided Moderate 207.69 (base) Hygroscopic
2-Hydroxy-3,5-bis[...]methyl-4-methylbenzenesulfonic acid 1.60 Low Not provided Irreversible eye irritant

*Estimated based on analog data.

Biological Activity

Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate; 4-methylbenzenesulfonic acid is a complex organic compound notable for its structural features and potential biological activities. This compound, with the molecular formula C15H19N2O5SC_{15}H_{19}N_{2}O_{5}S and a molecular weight of approximately 325.4 g/mol, comprises an ethyl amino group, a cyclopropane ring, and a sulfonic acid moiety, which may influence its reactivity and interactions with biological systems.

PropertyValue
Molecular Formula C15H19N2O5S
Molecular Weight 325.4 g/mol
CAS Number 922164-25-8
IUPAC Name Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate; 4-methylbenzenesulfonic acid

The biological activity of ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate primarily relates to its role as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to interact with various biological targets, including enzymes and receptors involved in critical pathways such as:

  • Viral Inhibition : The compound has been studied for its potential role in developing antiviral agents, particularly against hepatitis C virus.
  • Antioxidant Activity : Its ability to modulate oxidative stress through interactions with glutathione pathways has been documented.

Research Findings

Several studies have explored the biological implications of this compound:

  • Antiviral Properties : Research indicates that derivatives of ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate exhibit activity against viral replication mechanisms, making them candidates for antiviral drug development.
  • Toxicity Assessments : Toxicological studies suggest that the compound is non-carcinogenic and shows low acute toxicity in animal models, indicating a favorable safety profile for further research .
  • Biodegradability : The compound has been classified as readily biodegradable, which is essential for environmental safety in pharmaceutical applications .

Case Study 1: Antiviral Efficacy

A study conducted on the efficacy of ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate derivatives demonstrated significant inhibition of hepatitis C virus replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral RNA synthesis.

Case Study 2: Glutathione Interaction

Research highlighted the interaction of this compound with glutathione S-transferase enzymes, which are crucial for detoxification processes in human cells. The compound's structure allows it to act as a substrate for these enzymes, enhancing its potential antioxidant properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
Ethyl 1-amino-2-vinylcyclopropanecarboxylateC8H13NO2Simpler structure without sulfonic acid
Cyclopropanecarboxylic acid, 1-amino-2-ethenylC6H9NO2Lacks ethyl ester functionality
Ethyl 2-amino-cyclopropanecarboxylateC8H13NO2Different amino group positioning

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and sulfonate protons (δ 7.5–8.0 ppm). 2D-COSY and HSQC resolve overlapping signals .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS confirm molecular weight (m/z 393.4) and purity (>95%) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) to detect residual solvents or byproducts .

How does the 4-methylbenzenesulfonic acid moiety influence the compound’s solubility and stability in biological assays?

Advanced Research Question
The sulfonic acid group enhances aqueous solubility via ionic interactions, critical for in vitro assays. However, it may reduce membrane permeability.

  • pH-Dependent Stability : The sulfonate group (pKa ~1.5) remains ionized at physiological pH, improving solubility but requiring formulation adjustments (e.g., co-solvents like DMSO) .
  • Counterion Effects : The 4-methylbenzenesulfonate counterion stabilizes the amino ester via hydrogen bonding, reducing hydrolysis rates in storage .

What strategies are effective in addressing contradictions between computational predictions and experimental reactivity data?

Advanced Research Question

  • DFT Calculations : Compare computed transition states (e.g., cyclopropanation barriers) with experimental kinetic data to refine models .
  • Isotope Labeling : Use ¹³C-labeled precursors to track reaction pathways and validate mechanistic hypotheses .
  • In Situ Spectroscopy : Monitor reactions via IR or Raman to detect intermediates not predicted computationally .

How is this compound utilized as a building block in drug discovery, and what are key derivatization pathways?

Basic Research Question
The cyclopropane core serves as a rigid scaffold for bioactive molecules. Key derivatizations include:

  • Amide Formation : React the amino group with carboxylic acids (e.g., peptide coupling via EDC/HOBt) to create protease inhibitors .
  • Ester Hydrolysis : Convert the ethyl ester to a free carboxylic acid for metal-chelating agents .
  • Sulfonate Modifications : Replace 4-methylbenzenesulfonic acid with other sulfonates to tune solubility and target affinity .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Advanced Research Question

  • Catalyst Degradation : Rh(II) catalysts may decompose at larger scales. Solutions include flow reactors for continuous catalyst replenishment .
  • Thermal Control : Exothermic cyclopropanation requires precise temperature gradients (e.g., jacketed reactors) to prevent racemization .
  • Purification Efficiency : Simulated moving bed (SMB) chromatography enables high-throughput enantiomer separation .

How do steric and electronic effects of the ethenyl group impact the compound’s reactivity in ring-opening reactions?

Advanced Research Question

  • Steric Effects : The ethenyl group hinders nucleophilic attack at the cyclopropane ring, favoring electrophilic pathways (e.g., epoxidation over SN2 reactions) .
  • Electronic Effects : Conjugation with the ester carbonyl polarizes the cyclopropane ring, facilitating [2+2] cycloadditions with electron-deficient dienophiles .

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